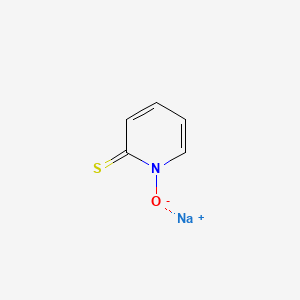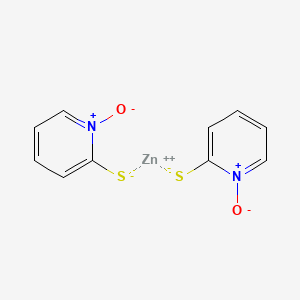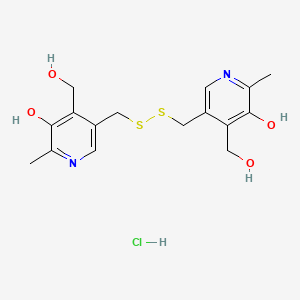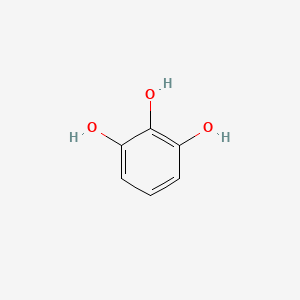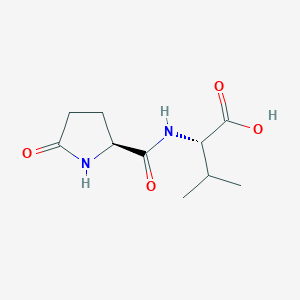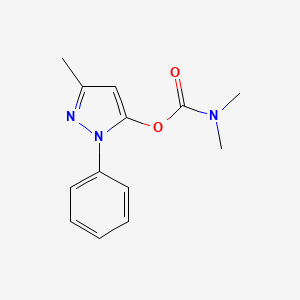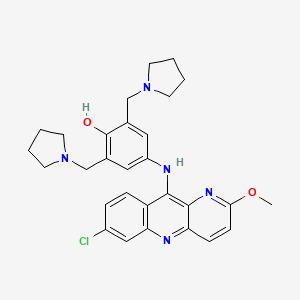
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid
Overview
Description
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is a novel compound known for its inhibitory effects on the GATA family of transcription factors, particularly GATA3. This compound has shown significant potential in regulating T helper 2 (Th2) cell differentiation and the production of Th2 cytokines, such as interleukin-4, interleukin-5, and interleukin-13 .
Mechanism of Action
Target of Action
Pyrrothiogatain, also known as 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid, is a novel inhibitor of GATA family proteins . It primarily targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
Pyrrothiogatain inhibits the DNA-binding activity of GATA3 and other members of the GATA family . It also inhibits the interaction between GATA3 and SOX4 , suggesting that it interacts with the DNA-binding region of GATA3 .
Biochemical Pathways
The inhibition of GATA3’s DNA-binding activity by Pyrrothiogatain significantly suppresses Th2 cell differentiation , without impairing Th1 cell differentiation . This results in the inhibition of the expression and production of Th2 cytokines .
Result of Action
The molecular and cellular effects of Pyrrothiogatain’s action include the significant suppression of Th2 cell differentiation and the inhibition of the expression and production of Th2 cytokines . These effects suggest that Pyrrothiogatain could potentially be used in the treatment of conditions associated with excessive Th2 cytokine production, such as type-2 allergic inflammation .
Biochemical Analysis
Biochemical Properties
Pyrrothiogatain targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4 . This interaction plays a crucial role in biochemical reactions, particularly in the differentiation of Th2 cells .
Cellular Effects
Pyrrothiogatain significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Pyrrothiogatain involves its binding to GATA3 and other members of the GATA family . This binding inhibits the interaction between GATA3 and SOX4, leading to changes in gene expression and enzyme activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are not widely documented, but the compound’s structure suggests the use of standard organic synthesis techniques involving condensation reactions and subsequent functional group modifications .
Industrial Production Methods: Industrial production methods for pyrrothiogatain are not explicitly detailed in the literature. given its potential therapeutic applications, large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, possibly through the use of automated synthesis and purification systems .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid primarily undergoes reactions typical of its functional groups, including:
Oxidation: Potential oxidation of the pyrrole ring.
Reduction: Reduction reactions involving the carboxylic acid group.
Substitution: Electrophilic and nucleophilic substitution reactions on the thiophene ring
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving halogenating agents or nucleophiles like amines and alcohols
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield pyrrothiogatain derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the thiophene ring .
Scientific Research Applications
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of DNA-binding proteins.
Biology: Investigated for its role in modulating immune responses, particularly in Th2 cell differentiation.
Medicine: Potential therapeutic applications in treating allergic inflammations and other Th2 cytokine-related disorders.
Industry: Potential use in the development of new drugs targeting transcription factors .
Comparison with Similar Compounds
GATA3 Inhibitors: Other compounds that inhibit GATA3 include K7174 and GATA3-specific siRNAs.
Transcription Factor Inhibitors: Compounds like mithramycin and actinomycin D, which inhibit other transcription factors
Uniqueness: 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid is unique in its selective inhibition of GATA3 without impairing Th1 cell differentiation. This selectivity makes it a promising candidate for therapeutic applications targeting Th2 cytokine-related disorders .
Properties
IUPAC Name |
3-(2,5-dimethylpyrrol-1-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-3-4-8(2)12(7)9-5-6-15-10(9)11(13)14/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEFROSMDUZELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(SC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477888-48-5 | |
| Record name | 3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



